molecular formula C13H22INOSi B13985975 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline

Cat. No.: B13985975
M. Wt: 363.31 g/mol
InChI Key: YHBSMOLLGXDWNP-UHFFFAOYSA-N
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Description

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline: is an organic compound that features a tert-butyldimethylsilyl-protected hydroxyl group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by iodination of the aniline ring. One common method includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide or potassium iodide in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.

    Deprotection: Reagents like tetrabutylammonium fluoride or hydrochloric acid can be used to remove the tert-butyldimethylsilyl group.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.

    Deprotected Aniline: Removal of the tert-butyldimethylsilyl group yields 4-hydroxymethyl-3-iodoaniline.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: Potential use in the synthesis of drug candidates due to its unique reactivity and functional groups.

Industry:

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring.

    Deprotection: The tert-butyldimethylsilyl group is cleaved under acidic or fluoride ion conditions, revealing the hydroxyl group.

Comparison with Similar Compounds

  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness:

  • Iodine Substitution: The presence of the iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline makes it particularly reactive in nucleophilic substitution reactions, distinguishing it from other similar compounds.
  • Functional Group Protection: The tert-butyldimethylsilyl group provides stability to the hydroxyl group, allowing for selective reactions at other sites on the molecule.

Properties

Molecular Formula

C13H22INOSi

Molecular Weight

363.31 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-iodoaniline

InChI

InChI=1S/C13H22INOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(15)8-12(10)14/h6-8H,9,15H2,1-5H3

InChI Key

YHBSMOLLGXDWNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)N)I

Origin of Product

United States

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